molecular formula C8H5NO2 B12595921 (3-Hydroxy-4-oxo-2,5-cyclohexadiene-1-ylidene)acetonitrile

(3-Hydroxy-4-oxo-2,5-cyclohexadiene-1-ylidene)acetonitrile

Katalognummer: B12595921
Molekulargewicht: 147.13 g/mol
InChI-Schlüssel: VUUYLLQTKCSWQY-ZZXKWVIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Hydroxy-4-oxo-2,5-cyclohexadiene-1-ylidene)acetonitrile is a chemical compound with the molecular formula C8H5NO2 It is characterized by a cyclohexadiene ring with hydroxy and oxo substituents, and an acetonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-4-oxo-2,5-cyclohexadiene-1-ylidene)acetonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexadiene derivative with a nitrile compound in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography, ensures the isolation of the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Hydroxy-4-oxo-2,5-cyclohexadiene-1-ylidene)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The hydroxy and oxo groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Wissenschaftliche Forschungsanwendungen

(3-Hydroxy-4-oxo-2,5-cyclohexadiene-1-ylidene)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3-Hydroxy-4-oxo-2,5-cyclohexadiene-1-ylidene)acetonitrile involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This can lead to changes in cellular processes and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl): This compound has a similar cyclohexadiene structure with hydroxy and oxo groups.

    4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone: Another compound with a comparable structure and functional groups.

Uniqueness

(3-Hydroxy-4-oxo-2,5-cyclohexadiene-1-ylidene)acetonitrile is unique due to its specific arrangement of functional groups and the presence of an acetonitrile moiety. This gives it distinct chemical properties and reactivity compared to similar compounds.

Eigenschaften

Molekularformel

C8H5NO2

Molekulargewicht

147.13 g/mol

IUPAC-Name

(2E)-2-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)acetonitrile

InChI

InChI=1S/C8H5NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-3,5,11H/b6-3+

InChI-Schlüssel

VUUYLLQTKCSWQY-ZZXKWVIFSA-N

Isomerische SMILES

C\1=CC(=O)C(=C/C1=C/C#N)O

Kanonische SMILES

C1=CC(=O)C(=CC1=CC#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.